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Compound of Interest

3-(2-Methoxy-4-
Compound Name:
propylphenoxy)azetidine

Cat. No. B1395377

Disclaimer: No public toxicity data for the specific compound 3-(2-Methoxy-4-
propylphenoxy)azetidine was identified as of November 2025. This document outlines a
proposed preliminary toxicity assessment plan based on established methodologies for novel
chemical entities in drug discovery. The presented data and protocols are illustrative and would
require experimental validation.

This technical guide provides a comprehensive framework for the initial toxicological evaluation
of the novel compound, 3-(2-Methoxy-4-propylphenoxy)azetidine. The assessment strategy
encompasses a tiered approach, beginning with in silico and in vitro methodologies to
characterize potential liabilities before proceeding to more complex in vivo studies. This
approach aligns with the principles of the 3Rs (Replacement, Reduction, and Refinement) in
animal testing by front-loading screening to identify and eliminate potentially toxic candidates
early in the development pipeline.[1][2][3]

Compound Profile
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Identifier Value

IUPAC Name 3-(2-Methoxy-4-propylphenoxy)azetidine
Molecular Formula C13H19NO2

Molecular Weight 221.29 g/mol

] (A specific chemical structure diagram would be
Chemical Structure .
inserted here)

Part I: In Silico and In Vitro Toxicity Assessment

The initial phase of toxicity testing focuses on computational and cell-based assays to predict
potential toxicities, understand the mechanism of action, and determine the concentration
ranges for subsequent studies.[2][3][4] These methods are cost-effective, have a rapid
turnaround time, and reduce the reliance on animal models.[4][5]

In Silico Toxicity Prediction

Prior to laboratory testing, computational models are employed to predict the toxicological
profile of 3-(2-Methoxy-4-propylphenoxy)azetidine based on its chemical structure.

Experimental Protocol: Computational Toxicology

o Software: Utilize predictive toxicology software such as DEREK Nexus® for identifying
structural alerts for toxicity and Lhasa Meteor Nexus® for predicting metabolic pathways.

e Endpoints Analyzed:

o

Genotoxicity: Assess structural alerts for mutagenicity and clastogenicity.

o

Carcinogenicity: ldentify any structural fragments associated with carcinogenic potential.

[¢]

Hepatotoxicity: Screen for structural motifs linked to liver injury.

[¢]

Cardiotoxicity: Evaluate potential for hRERG channel inhibition.
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o Metabolic Fate: Predict likely metabolites to inform subsequent in vitro metabolism
studies.

In Vitro Cytotoxicity

Cytotoxicity assays are fundamental to determining the concentration of a compound that
causes cell death, providing a baseline for acute toxicity.[5][6]

Experimental Protocol: MTT Assay for Cell Viability

o Cell Lines: A panel of cell lines should be used to identify potential tissue-specific toxicity,
including:

o HepG2 (Human Hepatocellular Carcinoma): To assess potential hepatotoxicity.

o HEK293 (Human Embryonic Kidney): To assess general cytotoxicity and potential
nephrotoxicity.

o SH-SY5Y (Human Neuroblastoma): To evaluate potential neurotoxicity.
o Methodology:
o Seed cells in 96-well plates and allow them to adhere overnight.

o Treat cells with a concentration range of 3-(2-Methoxy-4-propylphenoxy)azetidine (e.g.,
0.1 uM to 1000 uM) for 24, 48, and 72 hours.

o Following incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium
bromide) solution to each well.

o Incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically
active cells.

o Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).

o Measure the absorbance at 570 nm using a microplate reader.
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o Data Analysis: Calculate the half-maximal inhibitory concentration (IC50), the concentration
at which 50% of cell viability is lost.

Table 1: Hypothetical In Vitro Cytotoxicity Data (IC50 in uM)

Cell Line 24 Hours 48 Hours 72 Hours
HepG2 >1000 850 620
HEK293 >1000 >1000 910
SH-SY5Y >1000 780 550

In Vitro Genotoxicity

Genotoxicity assays are crucial for assessing the potential of a compound to damage genetic
material, a key indicator of carcinogenic potential.

Experimental Protocol: Ames Test (Bacterial Reverse Mutation Assay)

o Strains: Use a panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537)
and Escherichia coli strains (e.g., WP2 uvrA) with and without metabolic activation (S9
fraction).

o Methodology:

o Expose the bacterial strains to various concentrations of 3-(2-Methoxy-4-
propylphenoxy)azetidine.

o Include both a positive and negative control.
o Incubate the plates for 48-72 hours.
o Count the number of revertant colonies.

 Interpretation: A significant, dose-dependent increase in the number of revertant colonies
compared to the negative control indicates a mutagenic potential.
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In Vitro Metabolism and Metabolic Stability

Understanding the metabolic fate of the compound is critical, as metabolites can be more or
less toxic than the parent compound. The presence of an azetidine ring suggests a potential for
ring-opening reactions, as has been observed with other azetidine-containing compounds.[7][8]

Experimental Protocol: Metabolic Stability in Human Liver Microsomes (HLM)

o System: Incubate 3-(2-Methoxy-4-propylphenoxy)azetidine with pooled human liver
microsomes in the presence of NADPH.

o Methodology:

o Incubate the test compound (e.g., at 1 uM) with HLM at 37°C.

o Take samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

o Quench the reaction with a solvent like acetonitrile.

o Analyze the remaining concentration of the parent compound using LC-MS/MS.
o Data Analysis: Determine the in vitro half-life (t1/2) and intrinsic clearance (Clint).

Table 2: Hypothetical Metabolic Stability Data

Parameter Value
In Vitro Half-life (t1/2) 45 minutes
Intrinsic Clearance (Clint) 30 pL/min/mg protein

Proposed Signaling Pathway for Azetidine Metabolism

The azetidine ring, a strained four-membered heterocycle, can be susceptible to nucleophilic
attack and ring-opening.[9] One potential metabolic pathway involves conjugation with
glutathione (GSH), catalyzed by glutathione S-transferases (GSTs), which has been observed
for other strained ring systems.[7][8]
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Figure 1: Proposed GST-mediated metabolic pathway for azetidine ring opening.

Part II: Preliminary In Vivo Toxicity Assessment

Should the in vitro and in silico data indicate an acceptable safety profile, preliminary in vivo
studies are conducted to understand the compound's effects in a whole organism.[10][11][12]
These studies are designed to be dose-range finding and to identify potential target organs of
toxicity.[10][13]

Acute Toxicity Study

An acute toxicity study provides information on the potential health hazards that may result

from short-term exposure to the test substance.
Experimental Protocol: Acute Oral Toxicity (Up-and-Down Procedure - OECD 425)
e Species: Sprague-Dawley rats (one sex, typically females).
» Methodology:
o Administer a single oral dose of 3-(2-Methoxy-4-propylphenoxy)azetidine to one animal.

o Observe the animal for signs of toxicity for up to 14 days.
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o If the animal survives, the next animal receives a higher dose. If it does not, the next
receives a lower dose.

o This sequential dosing continues until the stopping criteria are met.

e Endpoints:

[e]

Clinical signs of toxicity (e.g., changes in behavior, breathing, motor activity).

o

Body weight changes.

[¢]

Mortality.

[e]

Gross necropsy at the end of the study.

» Data Analysis: Estimate the LD50 (lethal dose for 50% of the animals) and its confidence
intervals.

Table 3: Hypothetical Acute Oral Toxicity Data

Parameter Value

Estimated LD50 >2000 mg/kg

GHS Classification Category 5 or Unclassified
Observed Clinical Signs None at doses up to 2000 mg/kg

Dose-Range Finding Study (7-Day)

This study helps to select appropriate dose levels for longer-term sub-chronic toxicity studies
and identifies potential target organs.

Experimental Protocol: 7-Day Repeat Dose Oral Toxicity Study
e Species: Sprague-Dawley rats (male and female).

o Groups:
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[e]

Group 1: Vehicle control.

o

Group 2: Low dose (e.g., 100 mg/kg/day).

[¢]

Group 3: Mid dose (e.g., 300 mg/kg/day).

[¢]

Group 4: High dose (e.g., 1000 mg/kg/day).

o Methodology:
o Administer the test compound or vehicle orally once daily for 7 days.
o Monitor clinical signs, body weight, and food consumption daily.
o At the end of the study, collect blood for hematology and clinical chemistry analysis.

o Conduct a full necropsy and collect major organs for weight analysis and histopathological
examination.

e Endpoints:

[¢]

Clinical Observations: Any signs of toxicity.

[e]

Body and Organ Weights: Changes compared to the control group.

o

Clinical Pathology: Hematology and serum chemistry parameters.
o Histopathology: Microscopic examination of key tissues (liver, kidney, spleen, heart, etc.).
Experimental Workflow for In Vivo Assessment

The following diagram illustrates the logical flow from initial in vitro screening to the decision to
proceed with in vivo studies.
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Figure 2: Decision-making workflow for preliminary toxicity assessment.

Conclusion
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This proposed preliminary toxicity assessment provides a structured and efficient path for

evaluating the safety of 3-(2-Methoxy-4-propylphenoxy)azetidine. By integrating in silico, in
vitro, and targeted in vivo studies, this framework allows for the early identification of potential
toxicological liabilities, facilitating informed decision-making in the drug development process.
The successful completion of these studies would provide the foundational data necessary to
determine whether to advance the compound to more extensive regulatory toxicology studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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at: [https://lwww.benchchem.com/product/b1395377#3-2-methoxy-4-propylphenoxy-
azetidine-preliminary-toxicity-assessment]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 11/11 Tech Support


https://www.benchchem.com/product/b1395377#3-2-methoxy-4-propylphenoxy-azetidine-preliminary-toxicity-assessment
https://www.benchchem.com/product/b1395377#3-2-methoxy-4-propylphenoxy-azetidine-preliminary-toxicity-assessment
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1395377?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1395377?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

